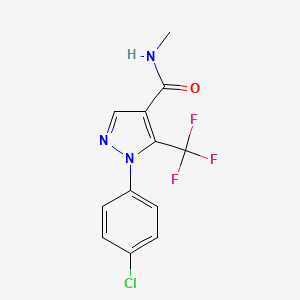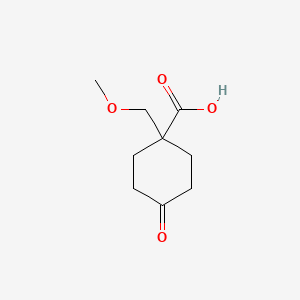![molecular formula C14H28N2O3 B6604646 tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate CAS No. 2355402-26-3](/img/structure/B6604646.png)
tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate is a novel compound that has garnered attention in the fields of chemistry and pharmacology. It is known for its unique structural features, which include a tert-butyl group, a carbamate linkage, and an aminocyclohexyl moiety. These features make the compound a valuable tool in synthetic organic chemistry and potential pharmacological research.
准备方法
Synthetic Routes and Reaction Conditions The synthesis of tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate (1r,4r)-4-aminocyclohexanol, which can be synthesized from cyclohexanone through a series of reduction and amination steps. The intermediate is then reacted with tert-butyl N-(3-chloropropyl)carbamate under basic conditions to form the final compound. Key reaction conditions include the use of aprotic solvents and base catalysts to facilitate the nucleophilic substitution reaction.
Industrial Production Methods The industrial production of this compound involves scaling up the laboratory synthesis to meet commercial demands. This process requires optimization of reaction parameters to ensure high yield and purity. Industrial methods often employ continuous flow reactors to enhance reaction efficiency and minimize by-product formation.
化学反应分析
Types of Reactions Tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Its chemical reactivity is influenced by the presence of functional groups such as the aminocyclohexyl and carbamate moieties.
Common Reagents and Conditions Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often employ alkyl halides and base catalysts.
Major Products The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketone derivatives, while reduction can lead to alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.
科学研究应用
Tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, allowing for the exploration of new chemical reactions and mechanisms. Biology: Researchers study its interaction with biological macromolecules to understand its potential as a therapeutic agent. Medicine: The compound is investigated for its pharmacological properties, including potential activity against specific diseases. Industry: Its unique structural features make it valuable in the development of new materials and catalysts.
作用机制
The mechanism by which tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to physiological effects. For example, the compound may inhibit or activate specific enzymes, altering cellular processes and pathways.
相似化合物的比较
Compared to other carbamates and aminocyclohexyl derivatives, tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate stands out due to its unique combination of functional groups. Similar compounds include tert-butyl N-(3-chloropropyl)carbamate and (1r,4r)-4-aminocyclohexanol, which share structural features but differ in chemical reactivity and applications.
By delving into the synthesis, reactions, applications, and mechanisms of this compound, we can appreciate its significance in advancing scientific knowledge and technological innovation. What are your thoughts on it?
属性
IUPAC Name |
tert-butyl N-[3-(4-aminocyclohexyl)oxypropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16-9-4-10-18-12-7-5-11(15)6-8-12/h11-12H,4-10,15H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZGSFCWWSBEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B6604570.png)


![N1,N3-Di[2-[[4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethyl]benzene-1,3-dicarboxamide](/img/structure/B6604609.png)

![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)

![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)
![tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6604651.png)
![9,9-difluoro-1-oxaspiro[5.5]undecan-4-one](/img/structure/B6604655.png)
![7-Chloro-4-(2-{1-[4-(1h-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline; phosphoric acid](/img/structure/B6604660.png)



